molecular formula C17H25F3O7S B604927 1,1,1-Trifluoroethyl-PEG5-Tos CAS No. 1872433-61-8

1,1,1-Trifluoroethyl-PEG5-Tos

Cat. No.: B604927
CAS No.: 1872433-61-8
M. Wt: 430.44
InChI Key: UYAXEKCLHRTXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoroethyl-PEG5-Tos is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It is characterized by the presence of a trifluoroethyl group and a tosyl group. The compound is known for its high purity and is commonly used in various chemical and biological applications due to its unique properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoroethyl-PEG5-Tos typically involves the reaction of a PEG linker with a trifluoroethyl group and a tosyl group. The tosyl group is a good leaving group, making it suitable for nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and the compound is typically purified using techniques such as column chromatography or recrystallization. The final product is stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoroethyl-PEG5-Tos undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with a thiol results in the formation of a thioether, while oxidation of the trifluoroethyl group can lead to the formation of a trifluoroacetic acid derivative .

Scientific Research Applications

1,1,1-Trifluoroethyl-PEG5-Tos has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoroethyl-PEG5-Tos is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its solubility and reactivity, making it particularly useful in applications where precise control over molecular properties is required .

Properties

IUPAC Name

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAXEKCLHRTXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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